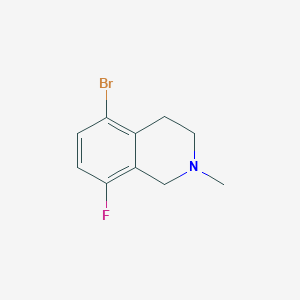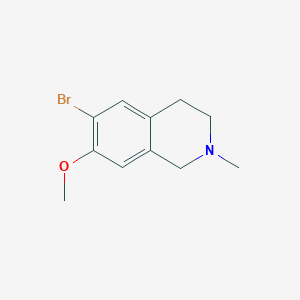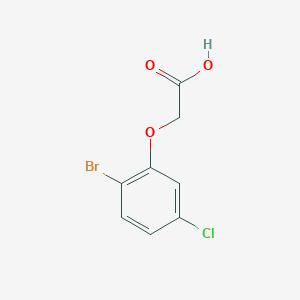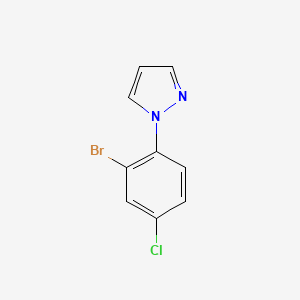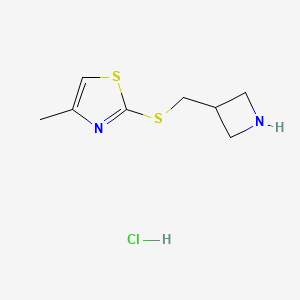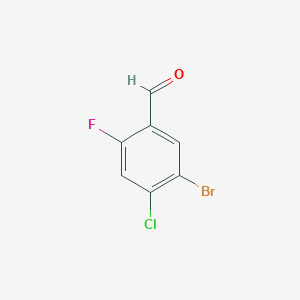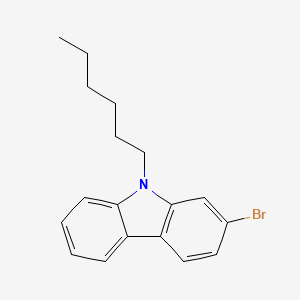
2-bromo-9-hexyl-9H-carbazole
Descripción general
Descripción
“2-bromo-9-hexyl-9H-carbazole” is a chemical compound with the molecular formula C18H20BrN . It is a white to light yellow powder .
Synthesis Analysis
The synthesis of carbazole derivatives, including “2-bromo-9-hexyl-9H-carbazole”, has been a topic of interest in recent years . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . The synthesis of carbazole derivatives is often achieved through electropolymerization processes .
Molecular Structure Analysis
The molecular structure of “2-bromo-9-hexyl-9H-carbazole” can be represented by the SMILES notation: CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br . This notation provides a way to describe the structure of a chemical compound in a linear format.
Chemical Reactions Analysis
Carbazole-based compounds, including “2-bromo-9-hexyl-9H-carbazole”, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
“2-bromo-9-hexyl-9H-carbazole” is a solid at room temperature .
Aplicaciones Científicas De Investigación
Field
Materials Science and Engineering
Summary of the Application
2-bromo-9-hexyl-9H-carbazole is a derivative of polycarbazole, which is a nitrogen-containing aromatic heterocyclic conducting polymer. These polymers have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Methods of Application
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The pysico-chemical characteristics of the polymers can be revamped by employing substituents at various positions and synthetic methods .
Results or Outcomes
The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length. Poly (2,7-carbazole) exhibits more extended conjugation length because of the presence of lower bandgap energy values and the presence of poly para phenylene (PPP) like structure .
Application in OLEDs, Dye Sensitized Solar Cells, Polymer and Perovskite Solar Cells
Field
Summary of the Application
2-Bromo-9H-carbazole is a mono-brominated derivative of 9H-carbazole at 2-position bearing both bromo and amine functional groups. It has been used for further synthesis of semiconducting small molecules and polymers in application of OLEDs, dye sensitized solar cells, polymer and perovskite solar cells .
Results or Outcomes
Application in Synthesis of Semiconducting Small Molecules
Field
Summary of the Application
2-Bromo-9H-carbazole is used for the synthesis of semiconducting small molecules . These molecules have applications in various fields, including electronics and materials science .
Results or Outcomes
Application in Dye Sensitized Solar Cells
Field
Summary of the Application
2-Bromo-9H-carbazole is used in the development of dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that work by absorbing sunlight and using it to excite electrons in a dye. The excited electrons are then used to generate an electric current .
Results or Outcomes
Application in Rechargeable Batteries
Field
Summary of the Application
2-bromo-9-hexyl-9H-carbazole is used in the development of rechargeable batteries . These batteries can store and release energy as needed, which makes them useful in a variety of applications, including electronics and electric vehicles .
Results or Outcomes
Application in Electrochemical Transistors
Field
Summary of the Application
2-bromo-9-hexyl-9H-carbazole is used in the development of electrochemical transistors . These transistors can control the flow of electric current in a circuit, which makes them essential components in many electronic devices .
Safety And Hazards
“2-bromo-9-hexyl-9H-carbazole” is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Propiedades
IUPAC Name |
2-bromo-9-hexylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-11-10-14(19)13-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTIVQCXTOGVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-9-hexyl-9H-carbazole | |
CAS RN |
864550-95-8 | |
| Record name | 2-Bromo-9-hexyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



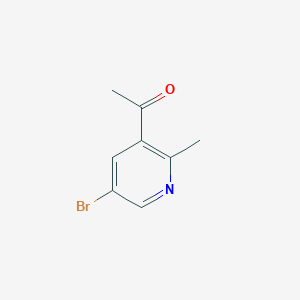
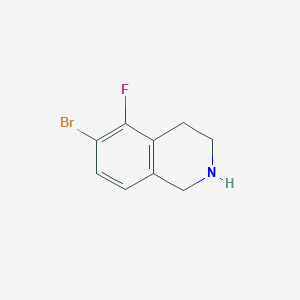

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)
